Naphthalen-2-yl(2-phenylmorpholino)methanone
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Overview
Description
Naphthalen-2-yl(2-phenylmorpholino)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a naphthalene ring and a phenylmorpholine moiety attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(2-phenylmorpholino)methanone typically involves the reaction of naphthalene derivatives with phenylmorpholine under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with phenylmorpholine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(2-phenylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl(2-phenylmorpholino)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as photochromic compounds and organic semiconductors.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, its potential antimicrobial activity may result from the inhibition of key bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl(phenyl)methanone
- Naphthalen-1-yl(2-phenylmorpholino)methanone
- Phenylmorpholino(methanone) derivatives
Uniqueness
Naphthalen-2-yl(2-phenylmorpholino)methanone is unique due to the presence of both naphthalene and phenylmorpholine moieties, which confer distinct chemical and physical properties
Properties
IUPAC Name |
naphthalen-2-yl-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(19-11-10-16-6-4-5-9-18(16)14-19)22-12-13-24-20(15-22)17-7-2-1-3-8-17/h1-11,14,20H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANAWIBXWDPYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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